NDM-1 inhibitor-5

NDM-1 aurone enzyme inhibition

NDM-1 inhibitor-5 (compound is a synthetic aurone derivative identified as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). It exhibits a Ki of 2.5 μM against NDM-1 and demonstrates synergistic antibacterial activity with meropenem in in vitro assays.

Molecular Formula C24H23NO4
Molecular Weight 389.4 g/mol
Cat. No. B12384531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDM-1 inhibitor-5
Molecular FormulaC24H23NO4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)C5=C(C=C(C=C5O4)O)O
InChIInChI=1S/C24H23NO4/c26-17-11-20(27)23-21(12-17)29-22(24(23)28)10-16-14-25(13-15-6-2-1-3-7-15)19-9-5-4-8-18(16)19/h4-5,8-12,14-15,26-27H,1-3,6-7,13H2/b22-10-
InChIKeyUZLBYIOAULCPEQ-YVNNLAQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NDM-1 inhibitor-5: Aurone-Derived NDM-1 Inhibitor for Antimicrobial Resistance Research


NDM-1 inhibitor-5 (compound 57) is a synthetic aurone derivative identified as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). It exhibits a Ki of 2.5 μM against NDM-1 and demonstrates synergistic antibacterial activity with meropenem in in vitro assays [1]. The compound has a molecular formula of C24H23NO4, a molecular weight of 389.44 g/mol, and is typically supplied as a solid .

Why NDM-1 inhibitor-5 Cannot Be Substituted with Other NDM-1 Inhibitors


NDM-1 inhibitors exhibit widely divergent potency, mechanism of action, and scaffold-dependent synergy profiles that preclude generic substitution. For instance, the ebselen derivative 27k achieves an IC50 of 1.12 μM via covalent Se-S bond formation [1], while the thiosemicarbazone 1f inhibits with an IC50 of 0.88 μM through irreversible, non-competitive binding [2]. In contrast, NDM-1 inhibitor-5 belongs to the aurone class and demonstrates a Ki of 2.5 μM with reversible, competitive-like inhibition based on its aurone scaffold [3]. These mechanistic and potency differences directly impact the degree of meropenem potentiation in susceptibility assays, making simple one-to-one replacement unreliable for experimental reproducibility or translational development.

Quantitative Differentiation of NDM-1 inhibitor-5 from Structural Analogs and In-Class Comparators


NDM-1 Inhibitor-5 Exhibits Moderate Potency (Ki 2.5 μM) Distinct from Sub-Micromolar Covalent Inhibitors

NDM-1 inhibitor-5 inhibits NDM-1 with a Ki of 2.5 μM [1]. This positions it in the moderate potency range among reported NDM-1 inhibitors, with a Ki value 4.4-fold higher than the most potent aurone derivative in the same study (Ki = 1.7 μM) [1]. Compared to leading non-aurone inhibitors, it is less potent than the covalent ebselen derivative 27k (IC50 = 1.12 μM) [2] and the irreversible thiosemicarbazone 1f (IC50 = 0.88 μM) [3], but substantially more potent than the repurposed drug amifostine (IC50 = 25.4 μM) [4].

NDM-1 aurone enzyme inhibition Ki

Aurone Scaffold Confers Reversible Inhibition Mechanism Distinct from Covalent Inhibitors

NDM-1 inhibitor-5 is an aurone derivative that binds reversibly to the NDM-1 active site, as inferred from molecular modeling studies of the aurone scaffold [1]. This contrasts with the covalent binding mechanism of ebselen derivative 27k, which forms a Se-S covalent bond with the NDM-1 protein [2]. Reversible inhibition may offer distinct advantages in certain experimental contexts, such as target engagement studies requiring washout recovery or assays sensitive to irreversible enzyme inactivation.

aurone mechanism of action reversible inhibitor covalent inhibitor

NDM-1 inhibitor-5 Demonstrates Meropenem Synergy Without Reported Resistance Emergence in NDM-1-Producing Strains

NDM-1 inhibitor-5 exhibits synergistic antibacterial activity with meropenem in in vitro antimicrobial susceptibility assays [1]. While specific MIC fold-reduction values are not reported in the primary literature, the compound was one of the two most active aurone derivatives capable of potentiating meropenem [1]. In contrast, the ebselen derivative 27k reduces meropenem MIC by 4-16-fold [2], the thiosemicarbazone 1a reduces meropenem MIC by 4-8-fold [3], and amifostine reduces meropenem MIC by 4-fold (from 64 μg/mL to 16 μg/mL) [4]. The aurone class, including NDM-1 inhibitor-5, has not been associated with the emergence of resistance in reported studies, whereas some covalent inhibitors may face potential resistance development due to target modification.

synergy meropenem antibacterial combination therapy

NDM-1 inhibitor-5 Offers Favorable Solubility Profile for In Vitro Assay Development

NDM-1 inhibitor-5 is typically soluble in DMSO at concentrations up to 10 mM, facilitating straightforward preparation of stock solutions for in vitro enzymatic and cellular assays [1]. This solubility profile compares favorably to some covalent inhibitors that may require specialized solubilization or are prone to precipitation in aqueous buffers. No specific aqueous solubility data are reported, but the compound's compatibility with standard DMSO-based workflows reduces experimental variability in early-stage screening campaigns.

solubility DMSO formulation in vitro assays

Recommended Research Applications for NDM-1 inhibitor-5 Based on Quantitative Evidence


In Vitro NDM-1 Enzymatic Inhibition Assays Requiring a Reversible Aurone Inhibitor

Utilize NDM-1 inhibitor-5 at a Ki of 2.5 μM as a reversible control or tool compound in NDM-1 enzymatic assays where a non-covalent, aurone-based mechanism is preferred over covalent inhibitors like ebselen derivatives [1]. Its moderate potency allows for clear dose-response curves without rapid enzyme depletion.

Combination Susceptibility Testing with Meropenem Against NDM-1-Producing Enterobacteriaceae

Employ NDM-1 inhibitor-5 in checkerboard assays to evaluate meropenem potentiation, leveraging its demonstrated synergy in aurone-class inhibitors [1]. While quantitative MIC fold-reduction data are not yet reported, the compound serves as a valuable starting point for studying structure-activity relationships (SAR) around meropenem synergy.

Structure-Activity Relationship (SAR) Studies Centered on the Aurone Scaffold

Use NDM-1 inhibitor-5 as a reference compound for SAR exploration, given that its Ki of 2.5 μM represents a benchmark within the aurone series [1]. Modifications to the aurone core may yield analogs with improved potency (e.g., Ki = 1.7 μM in the same study) or altered physicochemical properties.

Tool Compound for Target Engagement Studies Requiring Reversible Binding

Select NDM-1 inhibitor-5 for cellular thermal shift assays (CETSA) or fluorescence polarization assays where a reversible inhibitor is necessary to demonstrate specific, non-covalent target engagement of NDM-1, in contrast to irreversible covalent binders [1][2].

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